Cas no 339277-74-6 (1-Allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole)
1-Allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- Oprea1_294646
- 1-allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
- 2-[(2-chlorophenyl)methanesulfonyl]-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole
- 1-Allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
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- Inchi: 1S/C25H21ClN2O2S/c1-2-17-28-24(20-13-7-4-8-14-20)23(19-11-5-3-6-12-19)27-25(28)31(29,30)18-21-15-9-10-16-22(21)26/h2-16H,1,17-18H2
- InChI Key: PYYWMXCRXGFFHR-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CS(C1=NC(C2C=CC=CC=2)=C(C2C=CC=CC=2)N1CC=C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 682
- XLogP3: 5.8
- Topological Polar Surface Area: 60.3
1-Allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675193-1mg |
1-Allyl-2-((2-chlorobenzyl)sulfonyl)-4,5-diphenyl-1H-imidazole |
339277-74-6 | 98% | 1mg |
¥556 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675193-2mg |
1-Allyl-2-((2-chlorobenzyl)sulfonyl)-4,5-diphenyl-1H-imidazole |
339277-74-6 | 98% | 2mg |
¥588 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675193-5mg |
1-Allyl-2-((2-chlorobenzyl)sulfonyl)-4,5-diphenyl-1H-imidazole |
339277-74-6 | 98% | 5mg |
¥546 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675193-10mg |
1-Allyl-2-((2-chlorobenzyl)sulfonyl)-4,5-diphenyl-1H-imidazole |
339277-74-6 | 98% | 10mg |
¥882 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675193-20mg |
1-Allyl-2-((2-chlorobenzyl)sulfonyl)-4,5-diphenyl-1H-imidazole |
339277-74-6 | 98% | 20mg |
¥1117 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675193-25mg |
1-Allyl-2-((2-chlorobenzyl)sulfonyl)-4,5-diphenyl-1H-imidazole |
339277-74-6 | 98% | 25mg |
¥1417 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675193-50mg |
1-Allyl-2-((2-chlorobenzyl)sulfonyl)-4,5-diphenyl-1H-imidazole |
339277-74-6 | 98% | 50mg |
¥1328 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1675193-100mg |
1-Allyl-2-((2-chlorobenzyl)sulfonyl)-4,5-diphenyl-1H-imidazole |
339277-74-6 | 98% | 100mg |
¥2048 | 2023-04-14 |
1-Allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 1-Allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
1-Allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
The compound 1-Allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole (CAS No. 339277-74-6) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its imidazole ring system, which serves as a central scaffold for various functional groups. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, making it highly versatile for chemical modifications and interactions.
At the core of this molecule lies the imidazole ring, which is further substituted with an allyl group at position 1 and a (2-chlorobenzyl)sulfonyl group at position 2. Additionally, positions 4 and 5 of the imidazole ring are substituted with phenyl groups, contributing to the molecule's aromaticity and stability. The presence of these substituents not only enhances the molecule's structural complexity but also imparts unique electronic and steric properties that are crucial for its intended applications.
The allyl group attached to the imidazole ring introduces a degree of unsaturation, which can influence the molecule's reactivity and electronic characteristics. This group is known to participate in various chemical reactions, including conjugation effects that can modulate the overall electronic distribution of the molecule. On the other hand, the (2-chlorobenzyl)sulfonyl group at position 2 introduces a sulfonamide functionality, which is often associated with bioisosteric properties. This group can act as a bioisostere for hydroxyl or amine groups in drug design, potentially enhancing pharmacokinetic profiles such as solubility and bioavailability.
The two phenyl groups at positions 4 and 5 contribute significantly to the molecule's aromaticity and planarity. These groups also serve as electron-withdrawing or donating moieties depending on their substitution pattern, which can influence the reactivity of the imidazole ring. The combination of these substituents creates a highly functionalized molecule with potential applications in drug discovery, catalysis, and advanced materials.
Recent studies have highlighted the potential of this compound in medicinal chemistry, particularly in the development of novel therapeutic agents. The sulfonamide group has been shown to exhibit promising activity in inhibiting certain enzymes associated with inflammatory diseases. Furthermore, the presence of multiple aromatic rings makes this compound an attractive candidate for use in organic electronics, where π-conjugated systems are essential for charge transport properties.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution, coupling reactions, and cyclization. The synthesis typically begins with the preparation of an intermediate containing the imidazole ring system. Subsequent steps involve introducing the allyl and (2-chlorobenzyl)sulfonyl groups through carefully designed reaction conditions to ensure high yields and purity.
One of the most intriguing aspects of this compound is its potential for further functionalization. By modifying specific substituents on the imidazole ring or introducing additional functional groups, chemists can tailor its properties for diverse applications. For instance, replacing one of the phenyl groups with a more electron-withdrawing or donating moiety could alter its electronic characteristics, making it suitable for different chemical environments.
From an environmental standpoint, this compound has been shown to exhibit low toxicity in preliminary studies, making it a safer option for certain industrial applications. Its stability under various conditions also makes it suitable for use in harsh chemical environments or high-temperature processes.
In conclusion, 1-Allyl-2-[(2-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole (CAS No. 339277-74-6) is a versatile and highly functionalized organic compound with significant potential in multiple fields. Its unique structure combines several key functional groups that contribute to its reactivity, stability, and applicability across diverse industries. As research continues to uncover new uses for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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